N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. The furan, pyrazine, and isoxazole rings likely contribute to the compound’s aromaticity and stability .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as electrophilic substitution, nucleophilic substitution, and redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and rings. For instance, the presence of the sulfonamide group could make the compound polar and potentially soluble in water .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, including structures related to the specified chemical compound, has been explored for their potential as antibacterial agents. For example, Azab et al. (2013) synthesized various heterocyclic derivatives demonstrating significant antibacterial activities, indicating the potential of such compounds in developing new antibacterial therapies (Azab, Youssef, & El-Bordany, 2013).
Antitumor Agents
Research into the antitumor properties of sulfonamide derivatives has yielded promising results. Elgogary, Khidre, & El-Telbani (2020) synthesized a series of 1,2,3-triazole containing sulfonamide moieties that exhibited significant anticancer activity against MCF-7 cancer cell lines, suggesting the utility of these compounds in cancer treatment (Elgogary, Khidre, & El-Telbani, 2020).
Antiglaucoma Potential
A series of furazan and furoxan sulfonamides were prepared and found to be strong inhibitors of human carbonic anhydrase isoforms, with potential applications as antiglaucoma agents. This research demonstrates the potential of sulfonamide derivatives in treating eye conditions such as glaucoma, with certain compounds outperforming existing treatments in lowering intraocular pressure in animal models (Chegaev et al., 2014).
Hybrid Compounds for Diverse Biological Activities
Sulfonamide compounds have been hybridized with various heterocyclic moieties, leading to a wide array of biological activities. Ghomashi et al. (2022) reviewed recent advances in the development of two-component sulfonamide hybrids, showcasing their significance in the design of novel drugs with enhanced therapeutic profiles (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Isoxazole Derivatives and Protonation Studies
Studies on isoxazole derivatives, including the protonation of compounds similar to the specified chemical in aqueous sulfuric acid, have been conducted to understand their chemical behavior and potential pharmaceutical applications. Such research lays the groundwork for further exploration of isoxazole compounds in drug development (Manzo & de Bertorello, 1973).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S/c1-9-14(10(2)22-18-9)23(19,20)17-8-11-13(16-6-5-15-11)12-4-3-7-21-12/h3-7,17H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNQKIPFNFHFJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.